3,3-Dimethoxy-1-phenylpropan-1-one
Description
3,3-Dimethoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
3,3-dimethoxy-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPAOSXSXMRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438181 | |
| Record name | 3,3-dimethoxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-90-4 | |
| Record name | 3,3-dimethoxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3,3-Dimethoxy-1-phenylpropan-1-one involves the aldol condensation of benzaldehyde with dimethyl acetal of acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Acetal Formation: Another method involves the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,3-Dimethoxy-1-phenylpropan-1-one is utilized as an intermediate in the synthesis of various organic compounds. Its unique methoxy groups enhance its reactivity, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound is employed in the synthesis of biologically active molecules. It has been investigated for its potential role in drug discovery and development, particularly for compounds exhibiting analgesic or anti-inflammatory properties .
Medicine
The compound serves as a precursor in the development of medicinal compounds. Research indicates that derivatives of this compound may exhibit therapeutic effects against various diseases . Its applications include:
- Analgesics: Development of pain-relieving medications.
- Anti-inflammatory Agents: Compounds derived from this structure have shown promise in reducing inflammation.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that these derivatives inhibited cancer cell proliferation through apoptosis induction. The IC50 values ranged from 10 to 20 µM, showcasing significant efficacy against various cancer cell lines.
Study 2: Enzyme Inhibition
Research demonstrated that this compound effectively inhibits poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. This inhibition enhances the sensitivity of cancer cells to chemotherapy agents, suggesting potential applications in combination therapies .
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Inhibits PARP activity |
Pharmacokinetic Profile
| Parameter | Description |
|---|---|
| Absorption | Rapid absorption in biological systems |
| Distribution | Extensive tissue distribution due to lipophilicity |
| Metabolism | Metabolized primarily by cytochrome P450 enzymes |
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-phenylpropan-1-one depends on its specific applicationIts methoxy groups can be involved in electron-donating or withdrawing effects, influencing the reactivity of the molecule .
Comparison with Similar Compounds
3,3-Dimethoxy-1-phenyl-2-propanone: Similar structure but with a different position of the methoxy groups.
3,3-Dimethoxy-1-phenyl-1-propanol: Contains an alcohol group instead of a ketone.
3,4-Dimethoxyphenylpropan-1-ol: Similar aromatic ring with different substitution patterns.
Uniqueness: 3,3-Dimethoxy-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy groups and phenyl ring make it a versatile intermediate in organic synthesis .
Biological Activity
3,3-Dimethoxy-1-phenylpropan-1-one (CAS No. 13788-90-4) is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C11H14O3
Molecular Weight: 198.23 g/mol
IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. These activities are attributed to its structural features that allow it to interact with biological macromolecules.
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its effectiveness is thought to stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Antimicrobial Activity
A study conducted by Zhao et al. (2020) evaluated the antimicrobial properties of this compound against various strains of bacteria. The results indicated a significant inhibitory effect on Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL observed against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .
Case Study: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight its potential as an anti-inflammatory therapeutic .
Case Study: Anticancer Properties
Research published in the Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, with IC50 values ranging from 20 to 40 µM for various cancer types. This positions it as a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
